molecular formula C₁₆H₁₉F₂N₃O₅S B1663287 N-(((5S)-3-(4-(1,1-Dioxido-4-thiomorpholinyl)-3,5-difluorophenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide CAS No. 383199-88-0

N-(((5S)-3-(4-(1,1-Dioxido-4-thiomorpholinyl)-3,5-difluorophenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide

Cat. No. B1663287
M. Wt: 403.4 g/mol
InChI Key: HSGZLFWXBIVLBD-LBPRGKRZSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Future Directions

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I hope this general approach is helpful. For specific information on “N-(((5S)-3-(4-(1,1-Dioxido-4-thiomorpholinyl)-3,5-difluorophenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide”, I would recommend consulting the primary scientific literature or a trusted database of chemical information. Please note that handling chemical substances should always be done by trained individuals following appropriate safety protocols.


properties

IUPAC Name

N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O5S/c1-10(22)19-8-12-9-21(16(23)26-12)11-6-13(17)15(14(18)7-11)20-2-4-27(24,25)5-3-20/h6-7,12H,2-5,8-9H2,1H3,(H,19,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGZLFWXBIVLBD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433012
Record name AG-F-35120
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(((5S)-3-(4-(1,1-Dioxido-4-thiomorpholinyl)-3,5-difluorophenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide

CAS RN

383199-88-0
Record name PNU-288034
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383199880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG-F-35120
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-288034
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM8M197AP8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(((5S)-3-(4-(1,1-Dioxido-4-thiomorpholinyl)-3,5-difluorophenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide
Reactant of Route 2
N-(((5S)-3-(4-(1,1-Dioxido-4-thiomorpholinyl)-3,5-difluorophenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(((5S)-3-(4-(1,1-Dioxido-4-thiomorpholinyl)-3,5-difluorophenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(((5S)-3-(4-(1,1-Dioxido-4-thiomorpholinyl)-3,5-difluorophenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(((5S)-3-(4-(1,1-Dioxido-4-thiomorpholinyl)-3,5-difluorophenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(((5S)-3-(4-(1,1-Dioxido-4-thiomorpholinyl)-3,5-difluorophenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide

Citations

For This Compound
9
Citations
CV Lu, JJ Chen, WR Perrault, BG Conway… - … process research & …, 2006 - ACS Publications
As part of Pfizer's continuing efforts in the oxazolidinone area, we have developed an efficient synthesis of PNU-288034 and successfully implemented it on pilot scale. The key step …
Number of citations: 16 pubs.acs.org
WR Perrault, BA Pearlman, DB Godrej… - … process research & …, 2003 - ACS Publications
Since 1993, a significant process research and development effort directed towards the large-scale synthesis of oxazolidinone antibacterial agents has been ongoing in both Early …
Number of citations: 104 pubs.acs.org
AV Martynov, SV Amosova, NA Makhaeva… - Journal of Sulfur …, 2017 - Taylor & Francis
An efficient method for preparation of earlier unknown S-oxide of 2(E),6(E)-bis(chloromethylidene)-4-thiomorpholinamine by oxidation of 2(E),6(E)-bis(chloromethylidene)-4-…
Number of citations: 4 www.tandfonline.com
S Saha, A Chatterjee, M Banerjee - The Journal of Organic …, 2023 - ACS Publications
A reagentless, catalyst-free, and sustainable methodology was developed for facile access to cyclic and acyclic β-amino sulfones “on-water” using a microwave. A variety of aromatic …
Number of citations: 3 pubs.acs.org
ME Ondari, J Klosin, WR Kruper, I Lysenko… - The Journal of …, 2021 - ACS Publications
The well-known epoxide-Ritter reaction generally affords oxazolines with poor to average regioselectivity. Herein, a mechanism-based study of the less known diol-Ritter reaction has …
Number of citations: 5 pubs.acs.org
EL Clennan, C Liao - Journal of the American Chemical Society, 2008 - ACS Publications
The methylene blue, N-methylquinolinium tetrafluoroborate, and pyrylium-cation-sensitized photooxygenations of 5H, 7H-dibenzo[b,g] [1,5]dithiocin, 1, and 1,5-dithiacyclooctane, 2, …
Number of citations: 21 pubs.acs.org
J Li, C Sun, D Lee - Journal of the American Chemical Society, 2010 - ACS Publications
A new cyclopropanation reaction involving Cα−Si bond insertion of alkylidene carbenes derived from α-silyl ketones has been developed. This unprecedented alkylidene carbene …
Number of citations: 29 pubs.acs.org
CV Lu, JJ Chen, WR Perrault, BG Conway… - …, 2006 - thieme-connect.com
Significance: PNU-288034 is an analogue of Zyvox (linezolide), a major new antibiotic launched in 2000. The key step is the Lewis acid catalyzed double Michael addition of 2, 6-…
Number of citations: 0 www.thieme-connect.com
AZ Halimehjnai, S Hosseyni, H Gholami… - Synthetic …, 2013 - Taylor & Francis
Thiomorpholine 1,1-dioxides were prepared with double Michael addition reaction of aromatic amines to divinyl sulfone catalyzed by boric acid / glycerol in water. This catalyst system …
Number of citations: 9 www.tandfonline.com

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